molecular formula C15H21NO2 B8588658 4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one

4-(dimethylamino)-4-(4-methoxyphenyl)cyclohexan-1-one

Cat. No. B8588658
M. Wt: 247.33 g/mol
InChI Key: YHIVZUGIWJJWGV-UHFFFAOYSA-N
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Patent
US09403767B2

Procedure details

The title compound from step 1 (6.80 g, 23 mmol) was dissolved in ether (100 mL), mixed with 5% H2SO4 (100 mL) and the solution vigorously stirred for 2 d at RT. The phases were separated and the ether phase discarded. The aqueous phase was made alkaline with 5N NaOH with ice cooling and extracted three times with ether, the combined organic phases were then washed with water, dried over Na2SO4 and concentrated to low volume in a vacuum.
Name
title compound
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([N:19]([CH3:21])[CH3:20])[CH2:18][CH2:17][C:12]3(OCC[O:13]3)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.OS(O)(=O)=O>CCOCC>[CH3:20][N:19]([CH3:21])[C:9]1([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[CH2:18][CH2:17][C:12](=[O:13])[CH2:11][CH2:10]1

Inputs

Step One
Name
title compound
Quantity
6.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1(CCC2(OCCO2)CC1)N(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution vigorously stirred for 2 d at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
the combined organic phases were then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to low volume in a vacuum

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
CN(C1(CCC(CC1)=O)C1=CC=C(C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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